Leucina, 3-hidroxi-

Descripción general

Descripción

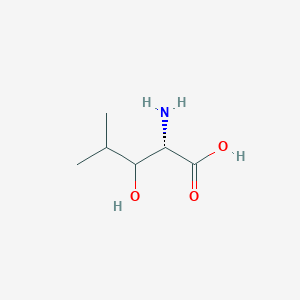

Beta-Hidroxi-Leucina es un derivado del aminoácido leucina, caracterizado por la presencia de un grupo hidroxilo en el carbono beta.

Aplicaciones Científicas De Investigación

La Beta-Hidroxi-Leucina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como auxiliar quiral en la síntesis asimétrica.

Biología: Este compuesto se estudia por su papel en la síntesis de proteínas y las vías metabólicas.

Industria: Se utiliza en la producción de productos farmacéuticos y como aditivo en alimentos y suplementos dietéticos.

Mecanismo De Acción

El mecanismo de acción de la Beta-Hidroxi-Leucina implica su papel como metabolito en la vía de la leucina. Estimula la síntesis de proteínas e inhibe la degradación de proteínas en el tejido muscular. Esto se logra mediante la activación de la vía diana mecánica de la rapamicina compleja 1 (mTORC1) y la inhibición de la proteólisis mediada por el proteasoma . Estos objetivos moleculares y vías son cruciales para mantener la masa muscular y promover el crecimiento muscular.

Análisis Bioquímico

Biochemical Properties

Leucine, 3-hydroxy- is involved in the catabolism of the essential branched-chain amino acid leucine . It interacts with the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-coenzyme A lyase (HMGCL; EC 4.1.3.4), which is required for the catabolism of leucine . This interaction is crucial for the synthesis of the ketone bodies acetoacetate and 3-hydroxy-n-butyrate .

Cellular Effects

The effects of Leucine, 3-hydroxy- on cells are primarily related to its role in leucine catabolism and ketone body synthesis. It influences cell function by contributing to energy supply during periods of insufficient energy .

Molecular Mechanism

Leucine, 3-hydroxy- exerts its effects at the molecular level through its interactions with HMGCL. It is involved in the irreversible cleavage of 3-hydroxy-3-methylglutaryl-coA to form acetyl-coA and acetoacetate .

Metabolic Pathways

Leucine, 3-hydroxy- is involved in the metabolic pathway of leucine degradation. It interacts with the enzyme HMGCL in this pathway .

Subcellular Localization

The subcellular localization of Leucine, 3-hydroxy- is primarily in the mitochondria, where it interacts with HMGCL for the catabolism of leucine .

Métodos De Preparación

La Beta-Hidroxi-Leucina se puede sintetizar a través de un proceso altamente estereoselectivo. Un método eficiente implica la adición nucleofílica de un reactivo de Grignard a N,N-dibencil-O-tert-butildimetilsilil-serinal. Esta reacción es altamente diastereoselectiva y produce el producto deseado con alta pureza . Los métodos de producción industrial a menudo implican el uso de síntesis biocatalítica, donde la vía de hidroxilación de la leucina se transcribe en microorganismos como Corynebacterium glutamicum o Escherichia coli para la expresión heteróloga .

Análisis De Reacciones Químicas

La Beta-Hidroxi-Leucina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados ceto.

Reducción: Los agentes reductores comunes como el borohidruro de sodio o el hidruro de litio y aluminio pueden reducir la Beta-Hidroxi-Leucina a su alcohol correspondiente.

Comparación Con Compuestos Similares

La Beta-Hidroxi-Leucina es similar a otros derivados de la leucina como:

Beta-Hidroxi-Beta-Metilbutirato: Este compuesto también promueve el crecimiento y la recuperación muscular, pero tiene una estructura molecular y una vía metabólica diferentes.

Leucina: El aminoácido principal, esencial para la síntesis de proteínas y las funciones metabólicas.

Ácido Beta-Hidroxibutirato: Un análogo estructural con un grupo hidroxilo en el carbono beta, involucrado en el metabolismo energético.

La Beta-Hidroxi-Leucina es única debido a su hidroxilación específica en el carbono beta, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.

Actividad Biológica

3-Hydroxy-leucine, a metabolite of leucine, has garnered significant attention in the field of nutritional biochemistry and exercise physiology due to its potential biological activities. This article explores the compound's mechanisms of action, effects on muscle protein synthesis, metabolic health, and its therapeutic implications.

Overview of 3-Hydroxy-Leucine

3-Hydroxy-leucine (HMB) is derived from the branched-chain amino acid leucine and plays a crucial role in muscle metabolism. It is primarily recognized for its ability to enhance protein synthesis and reduce muscle breakdown. HMB is often studied in the context of exercise recovery, muscle wasting diseases, and metabolic disorders.

HMB exerts its biological effects through several key pathways:

- mTOR Pathway Activation : HMB activates the mechanistic target of rapamycin (mTOR) signaling pathway, which is essential for protein synthesis. Studies have shown that HMB significantly increases mTOR phosphorylation, leading to enhanced protein synthesis in muscle cells .

- Reduction of Protein Breakdown : HMB has been found to decrease muscle protein breakdown by inhibiting the proteolytic pathways. This effect is particularly beneficial in conditions associated with muscle wasting .

- Enhancement of Lipid Metabolism : Research indicates that HMB promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscles by activating AMP-activated protein kinase (AMPK) .

Muscle Protein Synthesis

A comparative study examined the effects of HMB versus leucine on muscle protein synthesis (MPS). The results indicated that while both compounds stimulate MPS, HMB's effects were more pronounced. Specifically, HMB supplementation led to a 70% increase in MPS compared to a 110% increase with leucine alone .

Case Studies

- Resistance Training Recovery : In a clinical trial involving resistance-trained individuals, participants who supplemented with HMB showed significantly lower levels of muscle damage markers post-exercise compared to those who did not supplement. This suggests that HMB may aid in recovery after intense physical activity .

- Elderly Population : A study focusing on older adults revealed that HMB supplementation improved muscle mass and strength, indicating its potential as a therapeutic agent for sarcopenia (age-related muscle loss) .

Data Table: Summary of Key Studies on 3-Hydroxy-Leucine

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-22-1, 6645-45-0 | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.